N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide
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Overview
Description
N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478.0 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of C450-0730 involves several steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of organic synthesis steps involving the use of specific reagents and catalysts .
Scientific Research Applications
C450-0730 has significant applications in scientific research, particularly in the study of bacterial quorum sensing. It is used to investigate the mechanisms of bacterial communication and the role of LuxN in Vibrio harveyi. Additionally, C450-0730 is employed in research focused on developing new antibacterial agents by targeting quorum sensing pathways. Its ability to inhibit LuxN makes it a valuable tool for studying bacterial behavior and developing strategies to combat bacterial infections .
Properties
Molecular Formula |
C23H28ClN3O4S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]-N-[(4-chlorophenyl)methyl]-4-methylpentanamide |
InChI |
InChI=1S/C23H28ClN3O4S/c1-15(2)12-21(23(29)25-14-17-4-6-19(24)7-5-17)26-32(30,31)20-8-9-22-18(13-20)10-11-27(22)16(3)28/h4-9,13,15,21,26H,10-12,14H2,1-3H3,(H,25,29) |
InChI Key |
BXNBAWRWAXBDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Origin of Product |
United States |
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